molecular formula C21H24F2N6 B12248536 6-ethyl-5-fluoro-N-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine

6-ethyl-5-fluoro-N-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine

Cat. No.: B12248536
M. Wt: 398.5 g/mol
InChI Key: UCXVRKBLQVZEGR-UHFFFAOYSA-N
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Description

6-ethyl-5-fluoro-N-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine is a complex organic compound that belongs to the class of fluorinated heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including fluorine atoms, quinazoline, piperidine, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-5-fluoro-N-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclocondensation of 6-fluoroanthranilamide with acid chlorides or aromatic aldehydes to form the quinazoline ring . The piperidine ring can be introduced through a reaction with piperidine-4-carboxylic acid and various halogen derivatives . The final step involves the coupling of the quinazoline and piperidine intermediates with the pyrimidine ring under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-5-fluoro-N-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline-2,4-diones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-ethyl-5-fluoro-N-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-ethyl-5-fluoro-N-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA-gyrase, an enzyme essential for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell division and growth, making it a potent antibacterial agent. Additionally, the compound may interact with other cellular targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-5-fluoro-N-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine is unique due to its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H24F2N6

Molecular Weight

398.5 g/mol

IUPAC Name

6-ethyl-5-fluoro-N-[[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl]-N-methylpyrimidin-4-amine

InChI

InChI=1S/C21H24F2N6/c1-3-17-19(23)21(27-12-24-17)28(2)11-14-6-8-29(9-7-14)20-16-5-4-15(22)10-18(16)25-13-26-20/h4-5,10,12-14H,3,6-9,11H2,1-2H3

InChI Key

UCXVRKBLQVZEGR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F)F

Origin of Product

United States

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